molecular formula C25H44ClNO2 B14472468 Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride CAS No. 67907-24-8

Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride

Cat. No.: B14472468
CAS No.: 67907-24-8
M. Wt: 426.1 g/mol
InChI Key: UTOBZQPTYUSULC-UHFFFAOYSA-M
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Description

Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a benzene ring, a methanaminium group, and a long tetradecenyl chain, which contribute to its amphiphilic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride typically involves the reaction of benzyldimethylamine with epichlorohydrin, followed by the addition of tetradecenyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The use of catalysts and specific reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Silver nitrate is often used to replace the chloride ion with a nitrate ion.

Major Products Formed

    Oxidation: Formation of benzenemethanaminium oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of benzenemethanaminium nitrate.

Scientific Research Applications

Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in cell culture and molecular biology experiments due to its ability to disrupt cell membranes.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Utilized in the formulation of detergents, shampoos, and other personal care products.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers in cell membranes, leading to membrane disruption and cell lysis. This mechanism is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide
  • Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-undecyl-, chloride

Uniqueness

Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride is unique due to its long tetradecenyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it more effective in applications requiring strong amphiphilic characteristics.

Properties

CAS No.

67907-24-8

Molecular Formula

C25H44ClNO2

Molecular Weight

426.1 g/mol

IUPAC Name

benzyl-bis(2-hydroxyethyl)-tetradec-13-enylazanium;chloride

InChI

InChI=1S/C25H44NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-26(20-22-27,21-23-28)24-25-17-14-13-15-18-25;/h2,13-15,17-18,27-28H,1,3-12,16,19-24H2;1H/q+1;/p-1

InChI Key

UTOBZQPTYUSULC-UHFFFAOYSA-M

Canonical SMILES

C=CCCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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